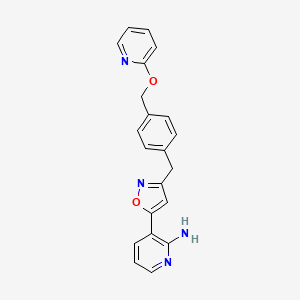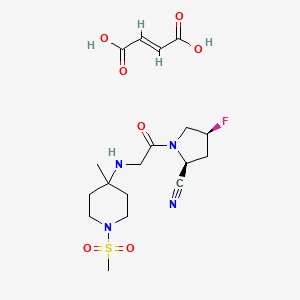
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ASP8497 is a potent and long-acting DPP-IV inhibitor and improves glucose tolerance through glucose-dependent insulinotropic action via elevation of the GLP-1 level. This compound is used as a therapeutic agent for impaired glucose tolerance and type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Effects
- ASP8497, a compound similar to the requested chemical, has been studied for its antidiabetic potency and mechanism. It showed potential as a therapeutic agent for impaired glucose tolerance and type 2 diabetes (Tahara et al., 2009).
Glucose Tolerance Improvement in Diabetic Models
- In another study, the same compound, ASP8497, was evaluated for its effects on glucose tolerance in animal models, showing efficacy even in cases of secondary failure in diabetic mice (Someya et al., 2009).
Electropolymerization Studies
- While not directly related to the requested compound, research on the electropolymerization of aniline and anilinesulfonic acids in acetonitrile solution may provide insights into similar chemical structures and their potential applications in materials science (Şahin et al., 2002).
Synthesis of Related Compounds
- Research on the synthesis and reactivity of similar compounds, such as 2,6-diamino-4-methyl-3-pyridinecarbonitrile, offers a foundational understanding of chemical reactions and the potential to develop new compounds with diverse applications (Katritzky et al., 1995).
Potential in Treating Multidrug-Resistant Tuberculosis
- Investigations on related substances in the context of multidrug-resistant tuberculosis (MDR-TB) highlight the broader pharmaceutical applications of compounds within the same chemical family (Jayachandra et al., 2018).
Eigenschaften
CAS-Nummer |
651055-26-4 |
|---|---|
Produktname |
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1) |
Molekularformel |
C18H27FN4O7S |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C14H23FN4O3S.C4H4O4/c1-14(3-5-18(6-4-14)23(2,21)22)17-9-13(20)19-10-11(15)7-12(19)8-16;5-3(6)1-2-4(7)8/h11-12,17H,3-7,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m0./s1 |
InChI-Schlüssel |
YZYBLEWOKAXTOL-QPPPMHOJSA-N |
Isomerische SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2C[C@H](C[C@H]2C#N)F.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-fluoro-1-(((4-methyl-1-(methylsulfonyl)piperidin-4-yl)amino)acetyl)pyrrolidine-2-carbonitrile ASP 8497 ASP-8497 ASP8497 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



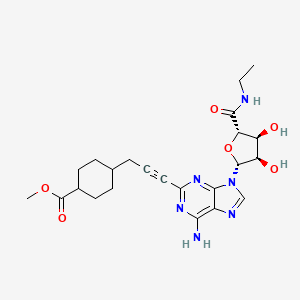
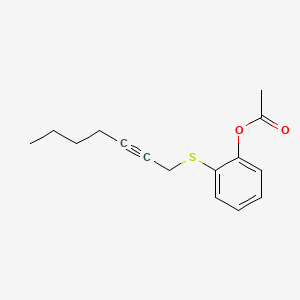
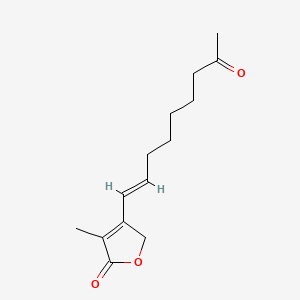
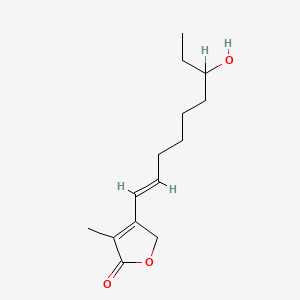
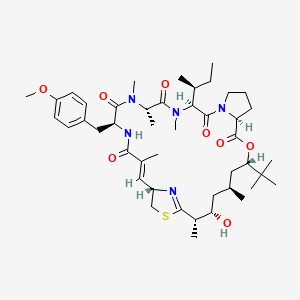
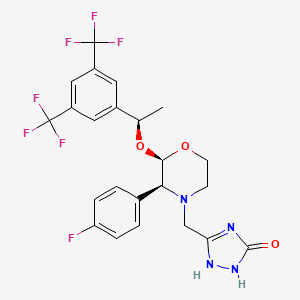
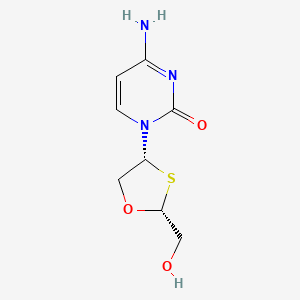
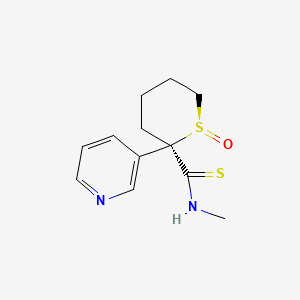
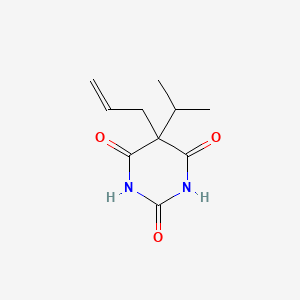
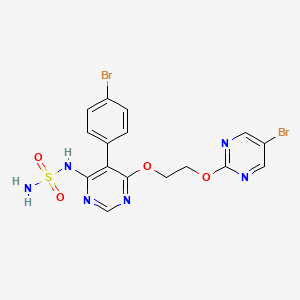
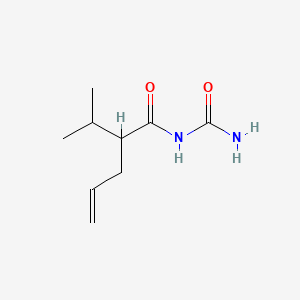
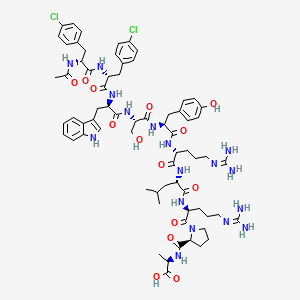
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
